Methyl 4-(isobutylthio)benzoate

Description

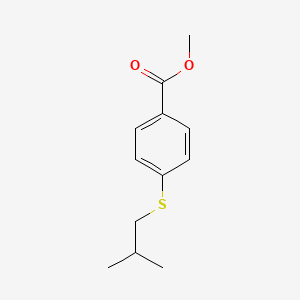

Methyl 4-(isobutylthio)benzoate is a sulfur-containing aromatic ester characterized by a benzoate core substituted at the para position with an isobutylthio (-S-CH₂CH(CH₃)₂) group.

Properties

IUPAC Name |

methyl 4-(2-methylpropylsulfanyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2S/c1-9(2)8-15-11-6-4-10(5-7-11)12(13)14-3/h4-7,9H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVFWWGEIDGJDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(isobutylthio)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(isobutylthio)benzoic acid with methanol in the presence of an acidic catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification.

Another method involves the nucleophilic substitution of methyl 4-bromobenzoate with isobutylthiol. This reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, can also be employed to improve the reaction rates and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(isobutylthio)benzoate undergoes various chemical reactions, including:

Oxidation: The isobutylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group or the isobutylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.

Substitution: Bases such as potassium carbonate or sodium hydride are often used to facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(isobutylthio)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals

Mechanism of Action

The mechanism by which methyl 4-(isobutylthio)benzoate exerts its effects depends on its chemical interactions with target molecules. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The isobutylthio group can enhance the lipophilicity of the molecule, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

- Methyl 4-(methylthio)benzoate (): Differs in the thioether substituent (methylthio vs. isobutylthio), leading to reduced steric bulk and lower molecular weight (182.24 g/mol vs. ~224.35 g/mol for the isobutylthio variant).

- Quinoline-piperazine derivatives (C1–C7, ): Feature a methyl benzoate core linked to substituted quinolines via a piperazine moiety.

- Ethyl 4-substituted benzoates (): Include phenethylamino, phenethylthio, and phenethoxy substituents. The ethyl ester group may confer slower hydrolysis rates compared to methyl esters, influencing metabolic stability .

- Methyl 4-hydroxybenzoate (): A paraben with a hydroxyl group, offering high polarity and preservative properties, contrasting with the lipophilic thioether group in Methyl 4-(isobutylthio)benzoate .

Table 1: Substituent Impact on Key Properties

Physicochemical Properties

- Lipophilicity: Thioether substituents (e.g., isobutylthio, methylthio) increase logP values compared to hydroxyl or amino groups. This compound is predicted to have higher membrane permeability than Methyl 4-hydroxybenzoate .

- Solubility : Polar groups (e.g., -OH in Methyl 4-hydroxybenzoate) enhance aqueous solubility, while thioethers favor organic solvents. For example, Methyl 4-acetamido-2-hydroxybenzoate () exhibits intermediate solubility due to hydrogen-bonding acetamido and hydroxyl groups .

- Thermal Stability : Thioethers may oxidize to sulfoxides under harsh conditions, whereas esters (e.g., ethyl benzoates in ) are prone to hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.